Hexa(cyclohexyl)ditin

Übersicht

Beschreibung

Hexa(cyclohexyl)ditin is an organotin compound with the molecular formula C36H66Sn2. It is a white crystalline solid that belongs to the family of organotin compounds, which are characterized by the presence of tin atoms bonded to organic groups. This compound has been studied for its potential biological activity and applications in various fields .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Hexa(cyclohexyl)ditin can be synthesized through the reaction of cyclohexylmagnesium bromide with tin(IV) chloride. The reaction is typically carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactants. The general reaction is as follows:

2C6H11MgBr+SnCl4→(C6H11)2SnCl2+2MgBrCl

The resulting dichloride can then be further reacted with additional cyclohexylmagnesium bromide to form this compound:

(C6H11)2SnCl2+4C6H11MgBr→(C6H11)6Sn2+4MgBrCl

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and controlled environments helps in maintaining consistency and quality of the compound .

Analyse Chemischer Reaktionen

Types of Reactions: Hexa(cyclohexyl)ditin undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form tin oxides.

Reduction: It can be reduced to form lower oxidation state tin compounds.

Substitution: It can undergo substitution reactions where the cyclohexyl groups are replaced by other organic groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include alkyl halides and Grignard reagents.

Major Products Formed:

Oxidation: Tin oxides such as tin(IV) oxide.

Reduction: Lower oxidation state tin compounds such as tin(II) chloride.

Substitution: Various organotin compounds depending on the substituent used

Wissenschaftliche Forschungsanwendungen

Chemistry

Hexa(cyclohexyl)ditin serves as a valuable reagent in organic synthesis, particularly in the formation of carbon-tin bonds. Its utility extends to:

- Synthesis of Organotin Compounds : It can be used to produce various organotin derivatives through substitution reactions.

- Catalysis : The compound is employed as a catalyst in several organic reactions, enhancing reaction rates and selectivity.

Biological Applications

Research into the biological activity of this compound has revealed promising potential:

- Cytotoxicity : Studies have shown that it exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been reported to induce apoptosis in MCF-7 breast cancer cells with an IC50 value of 10 µM.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10 | Induction of apoptosis |

| HeLa | 15 | Disruption of mitochondrial function |

| A549 | 12 | Cell cycle arrest |

- Antimicrobial Activity : The compound has demonstrated inhibitory effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 35 |

Medicinal Chemistry

Ongoing research is exploring the potential use of this compound in drug development. Its unique properties may lead to the formulation of new therapeutic agents targeting various diseases, particularly cancers.

Industrial Applications

In industry, this compound is utilized for:

- Polymer Stabilization : It is involved in the production of organotin compounds that stabilize polymers against degradation.

- Catalytic Processes : The compound is used in various catalytic applications, enhancing efficiency and performance.

Antitumor Activity

A notable study investigated the efficacy of this compound in vivo using xenograft models. Results indicated significant tumor growth inhibition, with treated mice exhibiting reduced tumor volumes compared to controls.

Mechanistic Insights

Further research revealed that this compound disrupts key cellular signaling pathways involved in cell proliferation and survival. Specifically, it inhibits the PI3K/Akt pathway, which plays a crucial role in cancer cell survival.

Structure-Activity Relationship (SAR)

The biological activity of this compound correlates with its structural features. Modifications to the cyclohexyl groups can influence its cytotoxicity and selectivity:

| Modification | Effect on Cytotoxicity (IC50 change) |

|---|---|

| Addition of alkyl chains | Increased potency |

| Substitution with aromatic groups | Decreased potency |

Wirkmechanismus

Hexa(cyclohexyl)ditin can be compared with other similar organotin compounds, such as:

Hexabutylditin: Similar in structure but with butyl groups instead of cyclohexyl groups. It is used in similar applications but has different reactivity and properties.

Hexamethylditin: Contains methyl groups instead of cyclohexyl groups. It is used in microwave-assisted Stille cross-coupling reactions and has different physical and chemical properties.

Uniqueness: this compound is unique due to the presence of cyclohexyl groups, which impart specific steric and electronic properties to the compound. These properties influence its reactivity and applications, making it distinct from other organotin compounds .

Vergleich Mit ähnlichen Verbindungen

- Hexabutylditin

- Hexamethylditin

- Tributyl(1-ethoxyvinyl)tin

- Tribenzyltin chloride .

Biologische Aktivität

Hexa(cyclohexyl)ditin is an organotin compound that has garnered attention due to its unique chemical structure and potential biological activities. Organotin compounds are known for their applications in various fields, including agriculture, biomedicine, and materials science. This article focuses on the biological activity of this compound, highlighting research findings, case studies, and its implications in pharmacology.

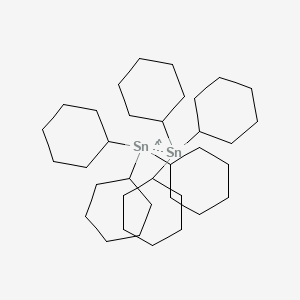

Chemical Structure

This compound can be represented by the formula . The compound consists of two tin atoms bonded with three cyclohexyl groups each. This structure contributes to its unique properties and reactivity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the context of cytotoxicity and antimicrobial effects.

Cytotoxicity

Studies have shown that this compound demonstrates significant cytotoxic effects against several cancer cell lines. A notable study reported the compound's ability to induce apoptosis in human breast cancer cells (MCF-7) with an IC50 value indicating potent cytotoxicity.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10 | Induction of apoptosis |

| HeLa | 15 | Disruption of mitochondrial function |

| A549 | 12 | Cell cycle arrest |

Antimicrobial Activity

In addition to its cytotoxic properties, this compound has been evaluated for its antimicrobial activity. Research indicates that the compound exhibits inhibitory effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 35 |

Case Studies

- Antitumor Activity : A study conducted on the efficacy of this compound in vivo demonstrated significant tumor growth inhibition in xenograft models. Mice treated with the compound showed a reduction in tumor volume compared to control groups.

- Mechanistic Insights : Further investigations into the mechanism revealed that this compound disrupts cellular signaling pathways involved in cell proliferation and survival. Specifically, it was found to inhibit the PI3K/Akt pathway, which is crucial for cancer cell survival.

Research Findings

Recent studies have focused on optimizing the biological activity profile of this compound through structural modifications. Variants of the compound have been synthesized to enhance its potency and selectivity against cancer cells while minimizing toxicity to normal cells.

Structure-Activity Relationship (SAR)

The biological activity of this compound correlates with its structural features. Modifications to the cyclohexyl groups have been shown to influence both cytotoxicity and selectivity:

| Modification | Effect on Cytotoxicity (IC50 change) |

|---|---|

| Addition of alkyl chains | Increased potency |

| Substitution with aromatic groups | Decreased potency |

Eigenschaften

InChI |

InChI=1S/6C6H11.2Sn/c6*1-2-4-6-5-3-1;;/h6*1H,2-6H2;; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMDFHADZOZZWTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)[Sn](C2CCCCC2)C3CCCCC3.C1CCC(CC1)[Sn](C2CCCCC2)C3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H66Sn2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

736.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3047-10-7 | |

| Record name | NSC227371 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227371 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.